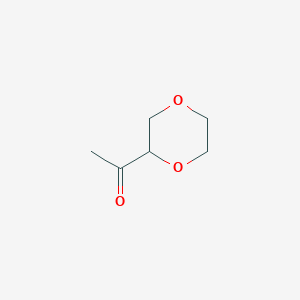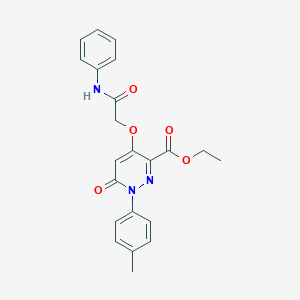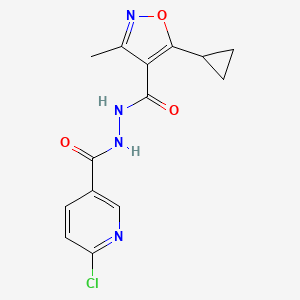![molecular formula C22H18O6 B2538314 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1392416-19-1](/img/structure/B2538314.png)
2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid" is a derivative of terphenyl with methoxy and carboxylic acid functional groups. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its characteristics. For instance, the presence of dimethoxy groups and carboxylic acid functionalities suggests potential for specific reactivity and interaction patterns, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of functional groups to the aromatic core. For example, the synthesis of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography indicates that such compounds can be synthesized to possess selective reactivity, which could be relevant for the synthesis of the compound . The synthesis of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid also provides insights into how different substituents can influence the reactivity and properties of the resulting compounds .
Molecular Structure Analysis
The molecular structure of terphenyl derivatives is influenced by the substituents attached to the aromatic rings. For instance, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show how hydrogen bonding potential affects crystal packing, which could be relevant for understanding the molecular structure of "2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid" . Similarly, the planar structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, with out-of-plane methyl and carboxylic acid groups, provide a basis for predicting the geometry of the compound .
Chemical Reactions Analysis
The reactivity of terphenyl derivatives with various functional groups can be inferred from the reactions described in the papers. For example, the reaction of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) with aromatic aldehydes under specific conditions , and the derivatization of carboxylic acids using a fluorescent labelling reagent , suggest that "2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid" could participate in similar reactions due to its carboxylic acid groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from related compounds. For instance, the intramolecular hydrogen bond in 2,5-dimethoxybenzoic acid and the formation of hydrogen-bonded sheets in the cocrystal of biphenyl-4,4'-dicarboxylic acid with 2,5-di-4-pyridyl-1,3,4-oxadiazole suggest that "2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid" may form similar hydrogen bonding patterns. Additionally, the fluorescence properties of related compounds used as derivatization reagents indicate that the compound may also exhibit fluorescence under certain conditions, which could be useful in analytical applications.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding Studies
- Crystal Structure Analysis : The crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, a compound similar to 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, have been studied, focusing on hydrogen bonding potential and its influence on crystal packing (Owczarzak et al., 2013).
Metal-Organic Frameworks (MOFs)
- Construction of Metal-Organic Frameworks : Research has been conducted on the use of rigid ligands, similar to the structure of 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, for building metal-organic frameworks (MOFs) in combination with various metals. These MOFs have potential applications in fields like gas storage and catalysis (Zhang et al., 2014).
Luminescence and Temperature Sensing
- Luminescence Thermometry : A study demonstrated the use of lanthanide metal-organic frameworks (LnMOFs) constructed using a similar compound for luminescence ratiometric thermometry. This application is significant for temperature measurement and monitoring in microelectronics (Liu et al., 2021).
Photoluminescence Studies
- Solid-State Photoluminescence : Research on Pb(II) metal–organic frameworks utilizing ligands structurally related to 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid explored their structural diversities and solid-state photoluminescence properties, which can have applications in optoelectronics and sensing technologies (Dai et al., 2016).
Adsorption and Dye Removal
- Dye Adsorption : Anionic indium-organic frameworks made with tetracarboxylate ligands, similar in structure to the compound , showed high efficiency and selectivity in dye adsorption. Such materials can be used in wastewater treatment and environmental remediation (Gao et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-27-19-11-18(14-5-9-16(10-6-14)22(25)26)20(28-2)12-17(19)13-3-7-15(8-4-13)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDAAAVTIRHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)


![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
